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Compound of Interest

Compound Name: (-)-p-Mentha-1,5-diene

Cat. No.: B1215028

Spectroscopic Profile of (-)-p-Mentha-1,5-diene:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the naturally
occurring monoterpene, (-)-p-Mentha-1,5-diene, also known as (R)-(-)-a-Phellandrene. The
information presented herein is crucial for the identification, characterization, and quality control
of this compound in research and drug development settings. This document summarizes its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and
outlines the general experimental protocols for these analyses.

Introduction

(-)-p-Mentha-1,5-diene is a chiral monoterpene found in the essential oils of various plants. Its
chemical formula is CioHie, and it has a molecular weight of approximately 136.23 g/mol .[1][2]
Accurate spectroscopic analysis is fundamental for the unambiguous identification and purity
assessment of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for (-)-p-Mentha-1,5-diene in
structured tables for ease of reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The *H and 13C NMR data provide detailed information about the hydrogen and

carbon framework of (-)-p-Mentha-1,5-diene.

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Vinylic Protons (H-2,
~5.5-5.8 m 2H
H-6)
~2.8-3.0 m 1H Allylic Proton (H-4)
~2.1-2.4 m 2H Allylic Protons (H-3)
~1.8-2.0 m 1H Methine Proton (H-8)
~1.7 S 3H Methyl Protons (H-7)
Isopropyl Methyl
~0.9 d, J=7 Hz 6H PropY Y
Protons (H-9, H-10)
13C NMR (Carbon-13) Data
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Chemical Shift (8) ppm Carbon Type Assighment
~145-150 C C-1

~130-135 CH C-5

~120-125 CH c-2

~115-120 CH C-6

~40-45 CH C-4

~30-35 CH2 C-3

~25-30 CH c-8

~20-25 CHs C-7

~15-20 CHs C-9, C-10

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of (-)-p-Mentha-1,5-diene is characterized by the presence of C-H and C=C bonds.

Wavenumber (cm~?) Bond Functional Group
~3010-3080 C-H stretch Alkene (=C-H)
~2850-2960 C-H stretch Alkane (-C-H)

~1640-1680 C=C stretch Alkene

~1430-1470 C-H bend Alkane

~800-900 C-H bend Alkene (=C-H out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.
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miz Relative Intensity (%) Assighment

136 ~20-30 [M]* (Molecular lon)
121 ~10-20 [M-CHs]*

93 100 [M-Cs3H7]* (Base Peak)
91 ~35-45 [C7H7]* (Tropylium ion)
77 ~30-40 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

experimental conditions.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of (-)-p-Mentha-1,5-diene is
dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are typically acquired on a 300, 400, or 500 MHz
NMR spectrometer.

'H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and
a relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled 3C experiment is performed. Key parameters
include a spectral width of ~220 ppm, a larger number of scans compared to *H NMR, and a
relaxation delay of 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS at O ppm).

Infrared (IR) Spectroscopy
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o Sample Preparation: A drop of the neat liquid sample of (-)-p-Mentha-1,5-diene is placed
between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

e Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean salt plates is recorded and subtracted from the sample
spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the IR
spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a
Gas Chromatography (GC) system for separation and purification. A dilute solution of the
sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

¢ Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron
ionization (EI) source is commonly used.

e GC Separation: The sample is vaporized and passed through a capillary column (e.g., a non-
polar column like DB-5) with a temperature program to separate the components.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV)
to generate the molecular ion and fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
by a mass analyzer (e.g., a quadrupole).

o Detection: The detector records the abundance of each ion, and a mass spectrum is
generated by plotting the relative intensity versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (-)-p-Mentha-1,5-diene.

Spectroscopic Analysis

NMR

FID
Data Acquisition

(H & 13C) Data Processing
Sample Preparation IR Data Intefpretation
Interferogram Structural Elucidation
(-)-p-Mentha-1,5-diene Spectrum Recording Data Processing & Characterization
MS
lon Signal
GC-MS Analysis P Data Processing

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for (-)-p-Mentha-1,5-diene (NMR,
IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215028#spectroscopic-data-for-p-mentha-1-5-
diene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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